Cyanogen bromide

描述

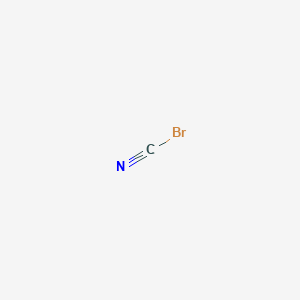

Cyanogen bromide, also known as bromine cyanide, is an inorganic compound with the chemical formula BrCN. It is a colorless solid that is widely used in various chemical and biochemical applications. The compound is classified as a pseudohalogen and is known for its ability to modify biopolymers, fragment proteins and peptides, and synthesize other compounds .

准备方法

Synthetic Routes and Reaction Conditions: Cyanogen bromide can be prepared by the oxidation of sodium cyanide with bromine. This process proceeds in two steps via the intermediate cyanogen (C2N2). The reaction is as follows: [ \text{NaCN} + \text{Br}_2 \rightarrow \text{BrCN} + \text{NaBr} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of bromine with an alkali cyanide in the presence of carbon tetrachloride and acetic acid. Another method involves the reaction of bromine with moist mercuric cyanide .

Types of Reactions:

-

Hydrolysis: this compound is hydrolyzed to form hydrogen cyanate and hydrobromic acid. [ \text{BrCN} + \text{H}_2\text{O} \rightarrow \text{HOCN} + \text{HBr} ]

-

Trimerization: this compound undergoes an exothermic trimerization to form cyanuric bromide. [ 3 \text{BrCN} \rightarrow (\text{BrCN})_3 ]

-

Cleavage of Peptide Bonds: this compound cleaves peptide bonds at the C-terminal side of methionine residues in proteins and peptides .

Common Reagents and Conditions:

Hydrolysis: Water is the reagent, and the reaction occurs under mild conditions.

Trimerization: Catalyzed by traces of bromine, metal salts, acids, and bases.

Peptide Bond Cleavage: Typically performed in acidic conditions using formic acid.

Major Products:

Hydrolysis: Hydrogen cyanate and hydrobromic acid.

Trimerization: Cyanuric bromide.

Peptide Bond Cleavage: Peptide fragments with methionine residues

科学研究应用

Biochemical Applications

1.1 Protein Cleavage and Analysis

Cyanogen bromide is widely used for the cleavage of proteins at methionine residues, facilitating the analysis of complex protein structures. This method is particularly advantageous for membrane proteins, which are often challenging to analyze due to their hydrophobic nature. CNBr cleavage enhances the mass spectrometric analysis of these proteins by producing smaller, more manageable fragments.

- Case Study: Mass Spectrometric Analysis

A study demonstrated the use of matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) to analyze CNBr-cleaved bovine rhodopsin, achieving high identification yields from minimal sample amounts (30 pmol) . This method allows researchers to identify post-translational modifications effectively.

| Method | Sample | Yield | Application |

|---|---|---|---|

| MALDI MS | Bovine Rhodopsin | 90% | Membrane protein analysis |

1.2 Immunological Studies

This compound has been employed in immunological research to modify antibodies, impacting their biological activities. For instance, treatment of human IgG with CNBr resulted in significant reductions in its capacity to fix complement and bind to specific antigens, while retaining some antibody activities .

- Case Study: IgG Modification

The cleavage resulted in a major fragment that retained reactivity with goat antiserum against human light chains but showed diminished interaction with heavy chains.

| Antibody Type | Biological Activity Post-CNBr Treatment |

|---|---|

| Human IgG | Reduced complement fixation; retained anti-streptolysin activity |

Environmental Applications

2.1 Ozone Depletion Research

This compound's role in atmospheric chemistry has gained attention due to its potential involvement in ozone depletion processes. Recent studies have measured BrCN levels in the troposphere, linking them to bromine activation and subsequent ozone destruction .

- Case Study: Polar Boundary Layer Observations

Observations indicated that BrCN contributes to the cycling of bromine species in polar regions, affecting ozone concentrations significantly during specific seasonal cycles .

| Parameter | Observation Method | Impact on Ozone |

|---|---|---|

| BrCN Levels | High-resolution mass spectrometry | Contributes to ozone depletion |

Industrial Applications

This compound is utilized in various industrial processes, including:

- Gold Extraction: CNBr is employed as a reagent in the extraction of gold from ore.

- Organic Synthesis: It serves as a building block for synthesizing various organic compounds.

- Textile Treatment: CNBr is used for treating cellulose materials, enhancing their properties .

Safety and Toxicity Considerations

While this compound has valuable applications, it is crucial to acknowledge its toxicity and potential health risks. Exposure can lead to respiratory irritation and other severe health effects. Therefore, handling CNBr requires strict safety protocols .

作用机制

The mechanism by which cyanogen bromide exerts its effects involves its high electrophilicity. The electron density in this compound is shifted away from the carbon atom, making it unusually electrophilic. This property allows it to react with nucleophiles such as water and amines. In peptide bond cleavage, this compound specifically targets the methionine residues, cleaving the peptide bonds at the C-terminal side .

相似化合物的比较

Cyanogen bromide is similar to other cyanogen halides such as cyanogen chloride, cyanogen iodide, and cyanogen fluoride. it is unique in its specific applications and reactivity:

Cyanogen Chloride (ClCN): More volatile and used in chemical warfare.

Cyanogen Iodide (ICN): Less commonly used but has similar reactivity.

Cyanogen Fluoride (FCN): Less stable and more reactive than this compound

This compound stands out due to its widespread use in protein and peptide chemistry, as well as its role in various industrial applications.

生物活性

Cyanogen bromide (BrCN) is a potent chemical compound with significant biological activity, particularly in biochemical research and environmental science. This article examines its biological effects, mechanisms of action, and implications for various fields, supported by case studies and research findings.

This compound is a small molecule that acts primarily as a reagent in protein chemistry. Its structure consists of a cyanide group (CN) bonded to a bromine atom (Br), making it a highly reactive compound. The reactivity of BrCN is largely attributed to its ability to cleave peptide bonds in proteins, which is utilized in various biochemical applications.

Mechanism of Protein Cleavage

This compound selectively cleaves at the carboxyl side of methionine residues in proteins. This property is exploited in protein sequencing and structural studies. The cleavage results in the formation of peptide fragments that can be analyzed for their amino acid composition and sequence.

Impact on Immunoglobulin Activity

Research has demonstrated that treatment with this compound significantly reduces the biological activity of immunoglobulin G (IgG). Specifically, it affects:

- Complement Fixation : The ability of IgG to fix complement proteins is diminished.

- Antigen Binding : The interaction with antigens is impaired, leading to reduced immune response.

- Reactivity with Antiglobulin : The binding capacity to antiglobulin antibodies is also decreased .

These findings suggest that this compound can effectively modify antibodies, which may have implications for therapeutic applications and immunological studies.

Role in Marine Biology

This compound has been identified as a product of marine diatoms, which produce it as part of their metabolic processes. This production appears to serve a dual purpose:

- Competitive Advantage : BrCN may suppress competing microbial communities within marine biofilms, thereby enhancing the survival and growth of diatoms .

- Environmental Significance : The release of BrCN into marine environments contributes to biogeochemical cycles, particularly in relation to halogen chemistry and ozone depletion .

Case Study 1: Immunoglobulin Modification

A study investigated the effects of this compound on human IgG. The results indicated that specific cleavage patterns could be achieved, allowing for detailed analysis of antibody fragments. This has potential applications in designing therapeutic antibodies with enhanced efficacy or reduced immunogenicity .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Complement Fixation | High | Low |

| Antigen Binding | Strong | Weak |

| Reactivity with Antiglobulin | Positive | Negative |

Case Study 2: Marine Diatom Production

Research on marine diatoms showed that daily bursts of this compound occur following sunrise, suggesting a light-dependent production mechanism. These bursts are hypothesized to facilitate "cleaning" events in biofilm communities, promoting diatom dominance over other species .

Environmental and Health Implications

The biological activity of this compound extends beyond laboratory settings. Its role in environmental processes raises concerns regarding its impact on ecosystems and human health. Given its toxicity and potential for bioaccumulation, understanding its pathways and effects is crucial for environmental monitoring and public health safety.

常见问题

Basic Research Questions

Q. What are the primary biochemical applications of cyanogen bromide in protein studies?

CNBr is widely used for site-specific cleavage of peptide bonds at methionine residues under acidic conditions (70% formic acid). This generates large peptide fragments for sequencing or structural analysis . It also activates agarose for affinity chromatography by coupling ligands via hydroxyl groups, enabling enzyme immobilization . Researchers must avoid amine-containing buffers during coupling to prevent ligand attachment interference .

Q. How does CNBr reactivity correlate with its molecular structure?

CNBr's electrophilic carbon atom (due to electron withdrawal by bromine and nitrogen) drives its reactivity. This property facilitates nucleophilic attacks by methionine sulfur atoms in proteins, leading to cleavage . Thermodynamic data (e.g., ΔfH°gas = 186.188 kJ/mol) and bond-length calculations (C-Br: ~1.79 Å) from NIST support mechanistic studies .

Q. What safety protocols are essential for handling CNBr in laboratory settings?

CNBr is acutely toxic, requiring fume hood use, protective equipment, and decontamination with alkaline solutions (e.g., 1M NaOH) to neutralize HCN byproducts . Institutions like the University of Georgia mandate SOPs for storage, waste disposal, and emergency response .

Advanced Research Questions

Q. How can researchers optimize CNBr-mediated protein cleavage for incomplete digestion or atypical fragments?

Incomplete cleavage often results from methionine oxidation or steric hindrance. Strategies include:

- Using a 100:1 molar excess of CNBr over methionine .

- Pre-reducing disulfide bonds with β-mercaptoethanol.

- Validating reaction completion via MALDI-TOF or Edman degradation . Contradictory fragment sizes may arise from non-Met cleavage sites (e.g., homoserine lactone formation), requiring tandem MS verification .

Q. What analytical challenges arise in quantifying CNBr degradation products in environmental samples?

CNBr hydrolyzes to HCN and HOBr, complicating detection. Gas chromatography with electron capture detection (GC-ECD) achieves 0.2 μg/L sensitivity but requires headspace injection to avoid CNBr volatility losses . Interference from sulfite or free chlorine in water samples necessitates pre-treatment with ascorbic acid .

Q. How do computational models enhance CNBr reaction mechanism studies?

Density functional theory (DFT) simulations of CNBr's electrophilic carbon and bond angles (e.g., Br-C-N ≈ 180°) align with experimental IR spectra (wave numbers: 560–630 cm⁻¹ for C-Br stretching) . These models predict reaction pathways for novel cyanamide syntheses .

Q. What methodological improvements address CNBr instability in colorimetric assays?

CNBr's instability in aqueous media (half-life <24 hrs at 25°C) limits reproducibility. Alternatives include:

- In situ generation of cyanogen chloride (CNCl) using chloramine-T and KCN, which is safer and more stable .

- Replacing colorimetry with mass spectrometry (MIMS) for direct quantification .

Q. Data Contradictions and Validation

Q. How should researchers reconcile discrepancies between microbiological and chemical assays using CNBr?

Studies on niacin quantification show higher variability in microbiological assays (CV >15%) versus chemical methods using CNBr. Lab-prepared CNBr reagents often underperform commercial crystalline CNBr due to purity issues . Cross-validation with HPLC-UV is recommended .

Q. What factors influence CNBr-byproduct formation in disinfection studies?

Bromide concentration and pH dictate CNBr vs. CNCl speciation during water chlorination. At pH >8, CNBr formation decreases due to OH⁻-mediated hydrolysis. Kinetic models (e.g., Shang et al., 2005) quantify these relationships .

Q. Methodological Tables

属性

IUPAC Name |

carbononitridic bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN, BrCN | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyanogen bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanogen_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021550 | |

| Record name | Cyanogen bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999) | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Cyanide has a very high affinity for iron in the ferric state. When absorbed /cyanide/ ... reacts readily with trivalent iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/ | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals | |

CAS No. |

506-68-3 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanogen bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANOGEN BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanogen bromide ((CN)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanogen bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanogen bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOGEN BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS382OHJ8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

126 °F (EPA, 1998), 52 °C | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。